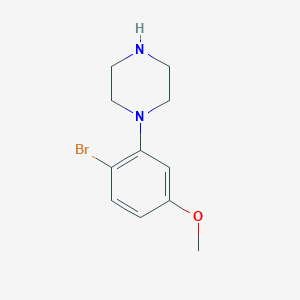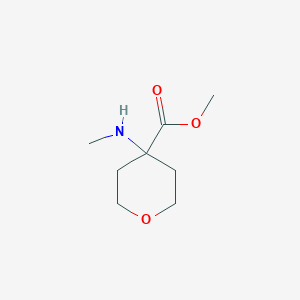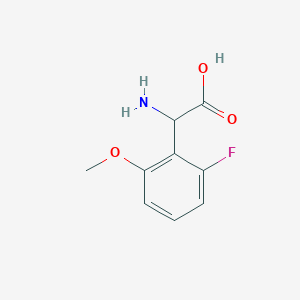
Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound that features a triazole ring, a common motif in medicinal chemistry due to its stability and biological activity. This compound is of interest in various fields, including pharmaceuticals, due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Attachment of the Butanoate Moiety: The butanoate group can be introduced through esterification reactions, often using methyl chloroformate or similar reagents.
Introduction of the Isopropylamino Group: This step involves the substitution reaction where an isopropylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can target the triazole ring or the ester group, potentially converting the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable, bioactive compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where triazole-containing compounds have shown efficacy, such as antifungal and anticancer therapies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the triazole ring.
作用機序
The mechanism of action of Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-(isopropylamino)-4-(1h-1,2,3-triazol-1-yl)butanoate: Similar structure but with a different triazole isomer.
Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate: Similar but with a longer carbon chain.
Ethyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, provides stability and potential for diverse interactions with biological targets, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H18N4O2 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC名 |
methyl 2-(propan-2-ylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H18N4O2/c1-8(2)13-9(10(15)16-3)4-5-14-7-11-6-12-14/h6-9,13H,4-5H2,1-3H3 |
InChIキー |
OBGQMDGFJSRPGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(CCN1C=NC=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13542220.png)




![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)








